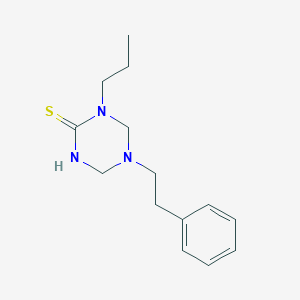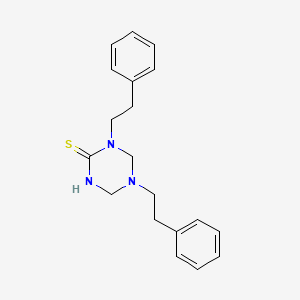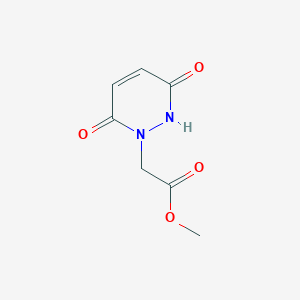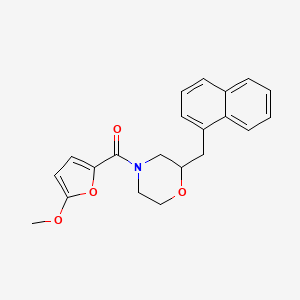![molecular formula C18H23N5O B4288267 4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B4288267.png)
4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine
Descripción general
Descripción
4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a morpholin-4-ylmethyl group, and a phenyl group attached to a pyrimidine ring
Métodos De Preparación
The synthesis of 4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the cyclopropyl, morpholin-4-ylmethyl, and phenyl groups. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, as well as various acids and bases to facilitate substitution and oxidation processes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation . The compound’s ability to bind to these targets and alter their activity is a key factor in its potential therapeutic effects.
Comparación Con Compuestos Similares
4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the cyclopropyl, morpholin-4-ylmethyl, and phenyl groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c19-18-21-16(11-17(22-18)20-14-5-6-14)15-4-2-1-3-13(15)12-23-7-9-24-10-8-23/h1-4,11,14H,5-10,12H2,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUHZZQEVLCPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=C2)C3=CC=CC=C3CN4CCOCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-METHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE](/img/structure/B4288190.png)

![10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288198.png)
![ethyl 4-[({[5-(4-chlorophenyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4288205.png)

![ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4288223.png)
![1-(Azepan-1-yl)-3-[4-[[(3-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B4288226.png)
![ETHYL 7-CYCLOPROPYL-3-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4288237.png)
![ETHYL 7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-3-[(PHENYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4288246.png)
![N-BENZYL-1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B4288249.png)
![rel-(1S,6R)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B4288259.png)

![1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine](/img/structure/B4288268.png)
